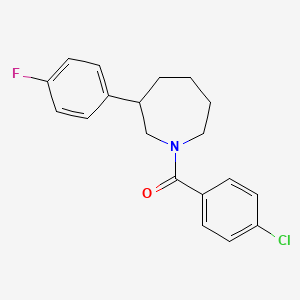

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Description

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a benzophenone derivative featuring a seven-membered azepane ring substituted at position 3 with a 4-fluorophenyl group and a 4-chlorophenyl ketone moiety.

Properties

IUPAC Name |

(4-chlorophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEBHVRYOSIXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation and Fluorophenyl Substitution

Cyclization Strategies for Azepane Synthesis

The azepane ring, a seven-membered nitrogen-containing heterocycle, is synthesized via cyclization of linear precursors. A common approach involves intramolecular nucleophilic substitution or ring-closing metathesis. For instance, a diamine or amino alcohol precursor with a 4-fluorophenyl group can undergo cyclization under basic conditions. Source highlights the use of cyclization reactions to generate azepane derivatives, though specific details for fluorophenyl-substituted analogs are inferred from analogous syntheses.

Key reagents for cyclization include:

- 1,5-Dibromopentane derivatives for nucleophilic substitution.

- Grubbs catalyst for ring-closing metathesis of diene precursors.

Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with bases like potassium carbonate or triethylamine. Yields for azepane formation range from 60–85%, depending on steric and electronic effects.

Introducing the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced either before or after cyclization. Pre-cyclization methods involve halogenation or Suzuki-Miyaura coupling of intermediates. For example, a brominated linear precursor can undergo palladium-catalyzed coupling with 4-fluorophenylboronic acid to install the aryl group. Post-cyclization strategies may employ electrophilic aromatic substitution, though this is less common due to the azepane’s non-aromatic nature.

Ketone Formation: Coupling the Azepane to 4-Chlorophenyl

Lithium Amide-Mediated Acylation

The ketone linkage is formed via nucleophilic attack of a deprotonated azepane on an acyl chloride. This method, adapted from Source, involves:

- Deprotonation : Treating 3-(4-fluorophenyl)azepane with a strong base (e.g., lithium diisopropylamide, LDA) to generate a lithium amide.

- Acylation : Reacting the lithium amide with 4-chlorobenzoyl chloride at low temperatures (−78°C to 0°C) to form the ketone.

Reaction Conditions :

Alternative Coupling Methods

Weinreb Amide Approach

4-Chlorobenzoyl Weinreb amide reacts with the azepane’s lithium amide to yield the ketone. This method offers superior selectivity and avoids over-addition.

Typical Protocol :

Grignard Reagent Addition

A less common approach involves reacting 3-(4-fluorophenyl)azepane with 4-chlorophenylmagnesium bromide in the presence of a ketone precursor. However, this method is limited by competing side reactions.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic acylation steps. Source demonstrates the use of flow chemistry for analogous ketone formations, achieving 90% conversion in <10 minutes.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Lithium Amide | LDA, 4-Cl-benzoyl chloride | 91 | 98 | High |

| Weinreb Amide | Weinreb amide, LDA | 80 | 97 | Moderate |

| Grignard Addition | 4-Cl-PhMgBr | 45 | 90 | Low |

Challenges and Limitations

- Steric Hindrance : Bulky substituents on the azepane reduce acylation yields.

- Side Reactions : Over-alkylation or amide formation competes with ketone synthesis.

- Cost : Palladium catalysts in Suzuki coupling increase production expenses.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Azepane or Piperidine Rings

- (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone (CAS 1155076-75-7): Structure: Shares the azepane ring but substitutes the ketone with a 3-amino-4-fluorophenyl group.

- Benzophenone Derivatives with Piperidine Moieties (e.g., Compounds 10 and 11 from ): Structure: Replace azepane with a six-membered piperidine ring. Example: (4-Chlorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (Compound 10). Comparison: Piperidine’s smaller ring size reduces conformational flexibility, which may impact steric interactions in biological systems. The hexyloxy linker in these derivatives also introduces additional hydrophobicity .

Halogen-Substituted Methanones

- (6H-Benzo[c]chromen-6-yl)(4-chlorophenyl)methanone (): Structure: Features a fused chromene system with a 4-chlorophenyl group. Comparison: The planar chromene system contrasts with the non-planar azepane ring, affecting π-π stacking and solubility. Melting points for such compounds range from 113–115°C, suggesting higher crystallinity compared to flexible azepane derivatives .

- 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8): Structure: Incorporates a pyrrole ring with dual halogen substitution.

Cyclic and Bulky Substituents

- (4-Chlorophenyl)((3S)-3-methylcyclopentadecyl)methanone (Compound 7, ): Structure: Attaches a bulky cyclopentadecyl group to the methanone. Comparison: The large hydrophobic substituent drastically reduces aqueous solubility but may improve lipid membrane penetration. NMR data (δ 1.47–1.19 ppm for aliphatic protons) indicate significant conformational rigidity .

- (4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanone (Compound 8, ): Structure: Uses a tetrahydro-2H-pyran ring. Comparison: The oxygen atom in the pyran ring introduces polarity, enhancing solubility compared to azepane derivatives .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Biological Activity/Notes | Reference |

|---|---|---|---|---|

| Target Compound | Azepane-methanone | 4-Cl-C6H4, 3-(4-F-C6H4) | Hypothetical cholinesterase inhibition | |

| (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone | Azepane-methanone | 3-NH2-4-F-C6H3 | Potential H-bond donor | |

| Compound 10 () | Piperidine-methanone | 4-Cl-C6H4, hexyloxy-piperidine | Cholinesterase inhibitor | |

| (6H-Benzo[c]chromen-6-yl)(4-Cl-phenyl)methanone | Chromene-methanone | 4-Cl-C6H4, fused chromene | High crystallinity (m.p. 113°C) | |

| 4-(2-Cl-6-F-phenyl)-1H-pyrrol-3-ylmethanone | Pyrrole-methanone | Dual Cl/F substitution | Antiviral candidate |

Biological Activity

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound features a chlorophenyl and fluorophenyl group attached to an azepane ring, which contributes to its unique chemical reactivity and potential biological interactions. The IUPAC name is (4-chlorophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone, with a molecular formula of C19H19ClFNO and a molecular weight of 319.82 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Notably, it has been studied for its affinity towards the histamine H3 receptor and cholinesterases:

- Histamine H3 Receptor : This compound exhibits significant binding affinity to the H3 receptor, which plays a critical role in modulating neurotransmitter release in the central nervous system. The Ki value for this interaction has been reported at low nanomolar concentrations, indicating potent receptor binding .

- Cholinesterase Inhibition : The compound also acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. In vitro studies show IC50 values ranging from 1.11 µM to 2.30 µM for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities and pharmacological effects observed in studies involving this compound:

| Biological Activity | Measurement | Value |

|---|---|---|

| Histamine H3 Receptor Binding | Ki | 8 nM |

| AChE Inhibition | IC50 | 1.11 µM |

| BuChE Inhibition | IC50 | 2.30 µM |

| Metabolic Stability | % Biotransformation | 34% |

| Hepatotoxicity (HepG2 cells) | Safety Assessment | Non-toxic |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Research : In a study focusing on multi-target directed ligands (MTDLs), this compound was evaluated for its dual action on cholinesterases and H3 receptors. The findings suggest that it may improve cognitive function by enhancing cholinergic signaling while simultaneously modulating histaminergic pathways .

- Neuroprotective Effects : Additional research indicated that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, potentially contributing to their efficacy in neurodegenerative disease models .

Q & A

Q. What are the optimal synthetic routes for (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including the formation of the azepane ring and coupling with halogenated aromatic groups. Key steps include:

- Step 1 : Preparation of the azepane intermediate via nucleophilic substitution using 3-fluoroacetophenone and azepane in dimethylformamide (DMF) with sodium hydride as a base .

- Step 2 : Coupling the azepane intermediate with 4-chlorobenzoyl chloride under anhydrous conditions.

- Optimization : Yields improve with controlled temperatures (0–25°C) and inert atmospheres (argon/nitrogen). Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

Q. How is this compound initially screened for biological activity, and what assays are recommended?

Methodological Answer:

- Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control. Measure IC₅₀ values via dose-response curves .

- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC₅₀ to cisplatin .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Q. What structure-activity relationships (SAR) govern its pharmacological profile?

Methodological Answer:

Q. How should researchers address contradictions in reported pharmacological data?

Methodological Answer:

- Case Study : Discrepancies in IC₅₀ values (e.g., 15 μM vs. 25 μM for MCF-7) may arise from assay conditions.

- Solution : Standardize protocols (e.g., serum-free media, 48h incubation) and validate with orthogonal assays (e.g., ATP-based viability) .

- Statistical Analysis : Use ANOVA to compare datasets, ensuring p<0.05 significance .

Q. What metabolic pathways are implicated in its in vivo clearance?

Methodological Answer:

- Phase I Metabolism : CYP3A4-mediated oxidation of the azepane ring (LC-MS/MS detects hydroxylated metabolites) .

- Phase II Conjugation : Glucuronidation at the carbonyl group (urinary excretion confirmed via radiolabeling) .

Q. Can synergistic effects with chemotherapeutics enhance its therapeutic potential?

Methodological Answer:

- Combination Studies :

- With Doxorubicin : Synergy (CI<1) in MDA-MB-231 cells via apoptosis pathway activation (caspase-3/7 assays) .

- Mechanistic Insight : Downregulates P-glycoprotein, reversing drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.